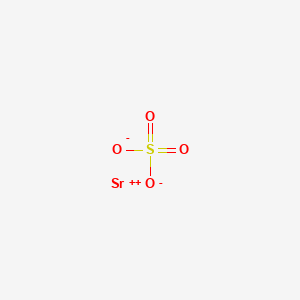

Strontium sulfate

Description

Properties

CAS No. |

7759-02-6 |

|---|---|

Molecular Formula |

H2O4SSr |

Molecular Weight |

185.70 g/mol |

IUPAC Name |

strontium;sulfate |

InChI |

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

YRYBAJBFCZKSSE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Sr+2] |

Canonical SMILES |

OS(=O)(=O)O.[Sr] |

density |

3.96 g/cm³ |

melting_point |

1605 °C |

Other CAS No. |

7759-02-6 |

physical_description |

DryPowder ODOURLESS WHITE CRYSTALLINE POWDER. |

solubility |

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) |

Synonyms |

Sulfuric Acid Strontium Salt (1:1); C.I. 77845; Strontium Monosulfate |

Origin of Product |

United States |

Foundational & Exploratory

thermodynamic properties of strontium sulfate for research applications

An In-depth Technical Guide on the Thermodynamic Properties of Strontium Sulfate (B86663) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of strontium sulfate (SrSO₄), a compound of significant interest in various research and development fields, including pharmaceuticals and biomaterials. This document details quantitative thermodynamic data, outlines experimental protocols for their determination, and visualizes key mechanisms relevant to its application.

Core Thermodynamic Properties of Strontium Sulfate

Strontium sulfate is a sparingly soluble salt, and its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems. These properties govern its stability, dissolution, and interaction with other substances, which is of particular importance in applications such as controlled drug delivery and bone tissue engineering.

Quantitative Thermodynamic Data

The key thermodynamic parameters for solid strontium sulfate at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for predicting the spontaneity and energy changes of reactions involving SrSO₄.

| Thermodynamic Property | Symbol | Value | Units | Citations |

| Standard Molar Enthalpy of Formation | ΔH°f | -1453.1 | kJ/mol | [1][2][3][4] |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -1340.5 | kJ/mol | [2] |

| Standard Molar Entropy | S° | 117.0 | J/(mol·K) | [1][2][4] |

| Molar Mass | M | 183.68 | g/mol | [1][4] |

| Density | ρ | 3.96 | g/cm³ | [1][4][5] |

| Melting Point | Tₘ | 1606 | °C | [1][2][4][5] |

| Solubility in Water (at 25°C) | 0.0135 | g/100 mL | [1][5][6] | |

| Solubility Product Constant (at 25°C) | Ksp | 3.44 x 10⁻⁷ | [1][5] |

Experimental Determination of Thermodynamic Properties

Accurate determination of the thermodynamic properties of strontium sulfate is fundamental for its application in research. The following sections detail the experimental protocols for measuring key parameters.

Determination of Enthalpy of Formation (ΔH°f) by Bomb Calorimetry

The standard enthalpy of formation of strontium sulfate can be determined indirectly using bomb calorimetry by measuring the heat of a reaction involving the compound.

Methodology:

-

Sample Preparation: A known mass of a strontium salt (e.g., strontium carbonate, SrCO₃) is pelletized.

-

Calorimeter Setup: The bomb calorimeter is assembled with a precise volume of water in the surrounding jacket. The temperature of the water is allowed to stabilize.

-

Reaction Initiation: The sample is placed in the bomb, which is then sealed and pressurized with excess oxygen. The reaction is initiated by electrical ignition.

-

Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded until a stable temperature is reached post-reaction.

-

Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. By applying Hess's Law and using known standard enthalpies of formation for the other reactants and products, the standard enthalpy of formation of strontium sulfate can be determined.

Determination of Heat Capacity (Cₚ) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of strontium sulfate powder is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate.

-

Measurement: The DSC instrument heats both the sample and the reference at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Determination of Solubility Product (Kₛₚ) by Conductometric Titration

The solubility product constant (Kₛₚ) of a sparingly soluble salt like strontium sulfate can be determined by measuring the change in electrical conductivity of a solution during titration.

Methodology:

-

Preparation of Saturated Solution: A saturated solution of strontium sulfate is prepared by adding an excess of the salt to deionized water and stirring until equilibrium is reached. The undissolved solid is then filtered out.

-

Titration Setup: A known volume of the saturated strontium sulfate solution is placed in a beaker with a conductivity probe. A standard solution of a precipitating agent (e.g., barium chloride, BaCl₂) is used as the titrant.

-

Titration Process: The titrant is added to the strontium sulfate solution in small, precise increments. The conductivity of the solution is recorded after each addition.

-

Data Analysis: A graph of conductivity versus the volume of titrant added is plotted. The equivalence point of the titration, where all the sulfate ions have been precipitated, is identified from the intersection of the two linear portions of the graph. The concentration of sulfate ions, and thus the molar solubility of strontium sulfate, can be calculated from the equivalence point, allowing for the determination of the Kₛₚ.

Visualizing Mechanisms in Research Applications

The thermodynamic properties of strontium sulfate, particularly its dissolution behavior, are central to its use in advanced applications like drug delivery and bone tissue engineering.

pH-Responsive Drug Delivery

Strontium sulfate nanoparticles can be utilized as carriers for therapeutic agents. Their dissolution is pH-dependent, which can be exploited for targeted drug release in the acidic microenvironment of tumors or within the endosomes of cells.

Caption: pH-triggered dissolution of a SrSO₄ nanoparticle for drug release.

Role in Bone Tissue Engineering

In bone tissue engineering, biomaterials containing strontium sulfate can promote bone regeneration. The dissolution of strontium sulfate releases strontium ions (Sr²⁺), which can stimulate osteogenic signaling pathways.

Caption: Strontium ion-mediated signaling in bone regeneration.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Strontium Sulfite: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strontium-containing α-calcium sulfate hemihydrate promotes bone repair via the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Strontium Sulfate Polymorphs and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphs of strontium sulfate (B86663) (SrSO₄), detailing their structural differences, relative thermodynamic stability, and the kinetic factors governing their formation and transformation. This document is intended to be a valuable resource for professionals in research and development who require a deep understanding of the solid-state chemistry of this inorganic compound.

Introduction to Strontium Sulfate Polymorphism

Strontium sulfate, a compound of significant interest in various industrial and scientific fields, is known to exist in at least two polymorphic forms: the thermodynamically stable anhydrous form, celestine, and a metastable hemihydrate. The selective crystallization and transformation between these polymorphs are governed by principles of classical nucleation theory and Ostwald's rule of stages, which dictates that a less stable form may crystallize first before converting to the most stable form.[1][2] Understanding the conditions that favor the formation of each polymorph is critical for controlling the physical and chemical properties of strontium sulfate in various applications.

Polymorphs of Strontium Sulfate: A Comparative Analysis

The two primary crystalline forms of strontium sulfate that have been identified are the anhydrous celestine and the metastable hemihydrate. Their fundamental properties are summarized below for direct comparison.

Quantitative Data Summary

The crystallographic and physical properties of the two known polymorphs of strontium sulfate are presented in Table 1.

| Property | Anhydrous Strontium Sulfate (Celestine) | Strontium Sulfate Hemihydrate |

| Chemical Formula | SrSO₄ | SrSO₄ · 0.5H₂O |

| Crystal System | Orthorhombic[1] | Hexagonal[1] |

| Space Group | Pnma[3] | Not specified in results |

| Unit Cell Parameters | a = 8.360 Å, b = 5.352 Å, c = 6.858 Å[1] | a = 7.178 Å, c = 6.589 Å[1] |

| Thermodynamic Stability | Stable[1] | Metastable[1] |

Relative Stability and Phase Transformation

The thermodynamic stability relationship between the two polymorphs is clear: anhydrous celestine is the stable phase under ambient conditions, while the hemihydrate is a metastable intermediate.[1] The formation of the hemihydrate is favored at higher supersaturation levels, a classic example of Ostwald's rule of stages.[4]

The transformation from the metastable hemihydrate to the stable anhydrous celestine is a solution-mediated process.[1][4] This involves the dissolution of the hemihydrate followed by the nucleation and growth of the more stable celestine phase.[1] The kinetics of this transformation are influenced by the physicochemical parameters of the surrounding solution.[4]

The following diagram illustrates the relationship between the polymorphs and the conditions influencing their formation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of strontium sulfate polymorphs are crucial for reproducible research. The following protocols are based on established methods.

Synthesis of Strontium Sulfate Polymorphs

Objective: To selectively synthesize either the metastable hemihydrate or the stable anhydrous celestine by controlling the initial supersaturation of the solution.

Materials:

-

Strontium chloride (SrCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Protocol for Metastable Hemihydrate (High Supersaturation): [4]

-

Prepare separate stock solutions of SrCl₂ and Na₂SO₄.

-

Rapidly mix equal volumes of the stock solutions to achieve a final SrSO₄ concentration where the supersaturation ratio (Ω) is greater than 1.55 (e.g., 50 mM).

-

The formation of a white, cloud-like emulsion indicates the precipitation of the hemihydrate phase.

-

The precipitate can be isolated quickly for analysis before significant transformation to the stable phase occurs.

Protocol for Stable Anhydrous Celestine (Low Supersaturation): [1]

-

Prepare separate stock solutions of SrCl₂ and Na₂SO₄.

-

Mix equal volumes of the stock solutions to achieve a final SrSO₄ concentration where the supersaturation ratio (Ω) is below 1.55.

-

Allow the solution to stand. The direct nucleation and growth of the stable celestine phase will occur.

The experimental workflow for the synthesis of strontium sulfate polymorphs is depicted in the following diagram.

Characterization Techniques

A suite of analytical techniques is employed to identify and characterize the different polymorphs of strontium sulfate.

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline phase and determine unit cell parameters.

-

Methodology: The isolated solid phases are analyzed using a powder X-ray diffractometer. The resulting diffraction patterns are compared to known standards for celestine and the hemihydrate to confirm their identity. Rietveld refinement can be used for quantitative phase analysis and to obtain precise unit cell parameters.[1]

Scanning Electron Microscopy (SEM):

-

Purpose: To observe the morphology of the crystals.

-

Methodology: The precipitate is mounted on a sample holder, coated with a conductive material (e.g., gold), and imaged using an SEM. This allows for the visualization of the crystal shape and size, which can differ between polymorphs.

Spectroscopic Techniques (Raman and FTIR):

-

Purpose: To probe the vibrational modes of the sulfate and water molecules, providing further confirmation of the phase identity.

-

Methodology: In situ or ex situ analysis of the precipitate using Raman or Fourier-transform infrared spectroscopy can distinguish between the anhydrous and hydrated forms based on the presence and nature of the water-related vibrational bands and shifts in the sulfate vibrational modes.

Conclusion

The polymorphism of strontium sulfate is a clear example of how kinetic factors can dictate the initial solid phase that precipitates from a supersaturated solution, in accordance with Ostwald's rule of stages. The metastable hemihydrate forms under conditions of high supersaturation, and subsequently transforms into the thermodynamically stable anhydrous celestine via a solution-mediated pathway. A thorough understanding and control of the synthesis conditions are paramount for obtaining the desired polymorphic form of strontium sulfate, which is essential for its application in various scientific and industrial contexts, including potential considerations in drug development where inorganic excipients are used.

References

Spectroscopic Analysis of Strontium Sulfate Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of strontium sulfate (B86663) (SrSO₄) crystals. Strontium sulfate, occurring naturally as the mineral celestine, is of significant interest in various scientific and industrial fields, including pharmaceuticals, due to its low solubility and specific physicochemical properties.[1][2] This document details the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) as applied to strontium sulfate.

Crystallographic and Physical Properties of Strontium Sulfate

Strontium sulfate crystallizes in the orthorhombic system and is isostructural with barite (BaSO₄).[2][3] Its structure consists of strontium cations (Sr²⁺) ionically bonded to sulfate anions (SO₄²⁻).[3] Understanding the fundamental crystallographic and physical properties is crucial for interpreting spectroscopic data.

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1][2][3][4] |

| Space Group | Pnma | [2][3][4] |

| Unit Cell Parameters | a = 8.359 - 8.36 Åb = 5.35 - 5.352 Åc = 6.85 - 6.866 Å | [3][4] |

| Formula Units (Z) | 4 | [3][4] |

| Density | 3.96 g/cm³ | [1][2] |

| Mohs Hardness | 3 - 3.5 | [4] |

| Melting Point | 1606 °C | [1][2][4] |

| Solubility in Water | 0.0135 g/100 mL (at 25 °C) | [1][2] |

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for probing the molecular vibrations of the sulfate (SO₄²⁻) ion in the strontium sulfate crystal lattice. These techniques provide a molecular fingerprint, allowing for identification and characterization of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. For strontium sulfate, the primary vibrational modes of the sulfate ion are of interest.

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6][7]

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[8][9]

-

Detector: Deuterated L-alanine triglycine (B1329560) sulfate (DLATGS) is a common detector.

-

Spectral Range: Typically 4000-400 cm⁻¹.[1]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation:

-

Data Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[1]

-

Place a small amount of the powdered strontium sulfate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[2][8]

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

-

If necessary, perform baseline correction and spectral smoothing.

-

For comparison with transmission spectra, an ATR correction may be applied.[10]

-

Caption: Workflow for ATR-FTIR analysis of strontium sulfate crystals.

The FTIR spectrum of strontium sulfate is characterized by the vibrational modes of the sulfate ion. The local symmetry of the sulfate ion in the crystal lattice can lead to the splitting of degenerate modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference |

| ~1100 | ν₃ | Asymmetric Stretch | [10] |

| ~992-993 | ν₁ | Symmetric Stretch | [10][11] |

| ~600 | ν₄ | Asymmetric Bend | [10] |

Note: Peak positions can vary slightly depending on factors such as particle size and crystallinity.[10]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (laser). It is particularly sensitive to symmetric vibrations and can be used to analyze aqueous solutions, as water is a weak Raman scatterer.[12][13]

-

Instrument Setup:

-

Spectrometer: A Raman spectrometer, often equipped with a microscope for micro-Raman analysis.

-

Laser Source: A near-infrared (NIR) laser, such as a Nd:YAG laser at 1064 nm, is commonly used to minimize fluorescence. For other applications, visible lasers (e.g., 532 nm or 785 nm) can be used.[13][14]

-

Detector: A charge-coupled device (CCD) detector is typically used.[15]

-

Spectral Range: Dependent on the application, but typically covering the vibrational modes of the sulfate ion.

-

Laser Power: Adjusted to be low enough to avoid sample damage.[15]

-

-

Sample Preparation:

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected and directed to the spectrometer.

-

A notch or edge filter is used to remove the strong Rayleigh scattered light.[15]

-

The Raman spectrum is recorded by accumulating signal over a set integration time. Multiple acquisitions can be averaged to improve the signal-to-noise ratio.[13]

-

-

Data Processing:

-

Cosmic ray removal algorithms are often applied.

-

Baseline correction may be necessary to remove background fluorescence.

-

The positions and intensities of the Raman peaks are determined.

-

Caption: Workflow for Raman spectroscopy of strontium sulfate crystals.

The Raman spectrum of strontium sulfate provides complementary information to the FTIR spectrum.

| Raman Shift (cm⁻¹) | Vibrational Mode | Description | Reference |

| ~1002 | ν₁ | Symmetric Stretch | [10] |

| ~1100-1200 | ν₃ | Asymmetric Stretch | |

| ~450-460 | ν₂ | Symmetric Bend | |

| ~620-660 | ν₄ | Asymmetric Bend |

Note: The symmetric stretch (ν₁) is typically the most intense peak in the Raman spectrum of sulfate.[10]

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure, phase purity, and crystallite size of crystalline materials.[18] When a monochromatic X-ray beam interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern.

-

Instrument Setup:

-

Diffractometer: A powder X-ray diffractometer in a Bragg-Brentano geometry.[19]

-

X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å).[20]

-

Voltage and Current: Typical settings are 40 kV and 40 mA.

-

Scan Range (2θ): A wide range, for example, 10-80 degrees, is scanned to capture all significant diffraction peaks.

-

Step Size and Scan Speed: These parameters are chosen to balance data quality and measurement time (e.g., 0.02 degrees step size and 1-2 seconds per step).

-

-

Sample Preparation:

-

The strontium sulfate sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. Grinding in a mortar and pestle may be necessary.

-

The powder is packed into a sample holder, and the surface is flattened to be level with the holder's surface.[18][21] A zero-background sample holder can be used for small sample amounts.[18]

-

-

Data Acquisition:

-

The sample holder is placed in the diffractometer.

-

The X-ray generator is turned on, and the instrument is allowed to stabilize.

-

The data collection is initiated according to the predefined scan parameters.

-

-

Data Processing and Analysis:

-

The raw data (intensity vs. 2θ) is processed, which may include background subtraction and smoothing.

-

The positions and intensities of the diffraction peaks are determined.

-

Phase identification is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the International Centre for Diffraction Data (ICDD) database.[22]

-

Lattice parameters can be refined using software like HighScore Plus or through Rietveld refinement.[20]

-

Caption: Workflow for powder XRD analysis of strontium sulfate crystals.

The powder XRD pattern of strontium sulfate is unique and can be used for its unambiguous identification. The crystallographic data obtained from XRD analysis is summarized in Section 1.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface.[11] It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

-

Instrument Setup:

-

Spectrometer: An X-ray photoelectron spectrometer.

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.[23]

-

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the photoelectrons.

-

Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent contamination and scattering of electrons.

-

-

Sample Preparation:

-

The strontium sulfate powder is mounted on a sample holder using double-sided adhesive tape or pressed into a pellet.

-

It is crucial to ensure the sample is free from surface contamination.

-

-

Data Acquisition:

-

The sample is introduced into the UHV analysis chamber.

-

A survey scan is typically performed first to identify all the elements present on the surface.

-

High-resolution spectra are then acquired for the specific elements of interest (e.g., Sr 3d, S 2p, O 1s).

-

For insulating samples like strontium sulfate, a charge neutralizer (e.g., an electron flood gun) is used to prevent surface charging.

-

-

Data Processing and Analysis:

-

The binding energy scale is calibrated by referencing a known peak, typically the adventitious carbon C 1s peak at 284.8 eV.[24]

-

The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.[24]

-

Software such as CasaXPS is commonly used for data processing.[25]

-

References

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. covalentmetrology.com [covalentmetrology.com]

- 6. mt.com [mt.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. s4science.at [s4science.at]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. jascoinc.com [jascoinc.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 15. m.youtube.com [m.youtube.com]

- 16. physicsopenlab.org [physicsopenlab.org]

- 17. youtube.com [youtube.com]

- 18. mcgill.ca [mcgill.ca]

- 19. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]

- 20. ncl.ac.uk [ncl.ac.uk]

- 21. mse.washington.edu [mse.washington.edu]

- 22. MyScope [myscope.training]

- 23. diva-portal.org [diva-portal.org]

- 24. Enhancing deep-learning training for phase identification in powder X-ray diffractograms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. casaxps.com [casaxps.com]

detailed crystal structure of celestine (natural SrSO4)

An In-depth Technical Guide to the Crystal Structure of Celestine (Natural SrSO₄)

Introduction

Celestine, with the chemical formula SrSO₄, is a naturally occurring strontium sulfate (B86663) mineral. It is the most common mineral source of strontium, an element utilized in various industrial applications, from pyrotechnics to electronics.[1][2] Celestine belongs to the barite group of minerals and is isostructural with barite (BaSO₄) and anglesite (PbSO₄).[3][4] This technical guide provides a detailed examination of the crystal structure of celestine, compiled from crystallographic studies. The structure has been primarily determined and refined using X-ray diffraction techniques.[3][5]

Crystallographic Data

The crystal structure of celestine is well-defined, with numerous studies refining its crystallographic parameters. The data presented below are derived from X-ray diffraction analyses, including single-crystal and powder diffraction methods, often employing Rietveld refinement for high precision.[3][5]

Unit Cell Parameters

Celestine crystallizes in the orthorhombic system.[1] Its structure is typically described within the space group Pnma (No. 62).[5][6][7][8] An alternative, equivalent setting, Pbnm, is also used in the literature, which involves a different orientation of the crystallographic axes.[3][9] The unit cell contains four formula units (Z=4).[3][5] A summary of reported unit cell parameters from various studies is presented in Table 1. The minor variations can be attributed to differences in sample purity, with some natural samples containing minor substitutions of elements like Barium (Ba).[3][6][10]

Table 1: Reported Unit Cell Parameters for Celestine

| a (Å) | b (Å) | c (Å) | Volume (ų) | Space Group | Reference |

| 8.39769 | 5.38415 | 6.88167 | 311.151 | Pnma | [5] |

| 8.408 | 5.372 | 6.897 | 311.37 | Pnma | [6][11] |

| 8.372(9) | 5.357(6) | 6.877(7) | 308.42(7) | Pnma | [3] |

| 8.3628 | 5.3511 | 6.8675 | 307.24 | Pnma | [7] |

| 8.359 | 5.352 | 6.866 | 307.17 | Pnma | [2][8][12] |

Atomic Coordinates

The positions of the strontium, sulfur, and oxygen atoms within the unit cell are defined by fractional coordinates. Table 2 lists the atomic positional parameters from a Rietveld refinement study of a natural celestine sample.[5]

Table 2: Atomic Positional Parameters for Celestine

| Atom | Wyckoff Position | x/a | y/b | z/c |

| Sr | 4c | 0.18379 | 0.25 | 0.15897 |

| S | 4c | 0.4379 | 0.25 | 0.6861 |

| O1 | 4c | 0.3082 | 0.25 | 0.5901 |

| O2 | 4c | 0.4211 | 0.25 | 0.9001 |

| O3 | 8d | 0.5408 | 0.0427 | 0.6272 |

Source: Adapted from data in Revista de Chimie, 71(8), 2020.[5]

Bond Lengths and Coordination Environment

The crystal structure of celestine is characterized by two primary coordination polyhedra: the (SO₄)²⁻ tetrahedron and the SrO₁₂ polyhedron.[3][5] Each strontium atom is coordinated by twelve oxygen atoms from neighboring sulfate groups.[3][5] The sulfate group itself consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms.[5] The linkage of these polyhedra, specifically through edge-sharing, forms the stable three-dimensional framework.[3][5]

Table 3: Selected Interatomic Distances in Celestine

| Bond | Distance Range (Å) | Coordination Polyhedron |

| Sr–O | 2.52 – 3.26 | SrO₁₂ |

| S–O | 1.45 – 1.49 | SO₄ |

| O–O | 2.40 – 2.47 | SO₄ |

Source: Data from Revista de Chimie, 71(8), 2020.[5]

Crystal Structure Description

Celestine's structure is composed of isolated (SO₄)²⁻ tetrahedra linked by strontium cations.[6] The strontium and sulfur atoms, along with two of the three unique oxygen atoms (O1 and O2), lie on mirror planes within the Pnma space group.[5] The third oxygen atom (O3) occupies a more general position.[6]

Each strontium atom is surrounded by twelve oxygen atoms, creating an irregular SrO₁₂ polyhedron.[3][5] These oxygen atoms belong to adjacent sulfate tetrahedra. Conversely, each oxygen atom is coordinated to one sulfur atom and three strontium atoms.[5][6] This intricate network of shared edges between the SrO₁₂ and SO₄ polyhedra results in a dense and stable crystal lattice.[3][5]

Caption: Conceptual coordination of a central Sr²⁺ ion by surrounding SO₄²⁻ groups in celestine.

Experimental Protocols for Structure Determination

The detailed crystal structure of celestine is determined primarily through X-ray diffraction (XRD) on both single-crystal and powdered samples.

Sample Preparation

For single-crystal XRD, a small, high-quality crystal fragment is isolated and mounted.[6] For powder diffraction, a natural celestine sample is ground into a fine, homogeneous powder to ensure random orientation of the crystallites.[3] The chemical composition of the samples is often verified using techniques like Energy-Dispersive X-ray Spectroscopy (EDX) to identify any elemental substitutions, such as barium for strontium.[5][10]

Data Collection

A diffractometer is used to bombard the sample with monochromatic X-rays. The diffracted X-rays are detected at various angles (2θ). For single-crystal analysis, intensity data are collected over a wide range of crystallographic orientations, often using an ω-scan mode.[6] For powder analysis, the diffraction pattern is typically recorded as a function of the 2θ angle.[7] Standard data correction procedures are applied to account for background noise, Lorentz-polarization effects, and sample absorption.[6]

Structure Refinement

The Rietveld method is a powerful technique used for refining the crystal structure model from powder diffraction data.[3][5] The process involves the following steps:

-

Initial Model: An initial structural model is proposed, using the known space group (Pnma) and approximate atomic positions from isostructural compounds like barite.

-

Pattern Calculation: A theoretical diffraction pattern is calculated based on the initial model, considering instrumental parameters and physical characteristics of the sample.

-

Least-Squares Refinement: The calculated pattern is compared to the experimental data. A least-squares algorithm iteratively adjusts the structural parameters (unit cell dimensions, atomic coordinates, thermal parameters) and instrumental profile parameters to minimize the difference between the observed and calculated patterns.

-

Convergence and Validation: The refinement continues until the parameters converge and the difference is minimized. The quality of the fit is assessed using reliability factors (R-factors) such as Rwp, Rexp, and the goodness-of-fit (GOF or χ²).[3][5] Lower values indicate a better agreement between the model and the experimental data, confirming the accuracy of the refined structure.[3][5]

Caption: Workflow for crystal structure determination using X-ray diffraction and Rietveld refinement.

Conclusion

The crystal structure of celestine (SrSO₄) is orthorhombic with space group Pnma. Its framework is built from a robust, edge-sharing network of SO₄ tetrahedra and SrO₁₂ polyhedra. Precise structural parameters, including unit cell dimensions, atomic coordinates, and interatomic distances, have been consistently determined through X-ray diffraction experiments coupled with Rietveld refinement. This detailed structural understanding is fundamental for researchers in materials science, geology, and chemistry, providing a basis for interpreting its physical properties and geochemical behavior.

References

- 1. Celestine - The Sky-Blue Mineral [mineralexpert.org]

- 2. Celestine (mineral) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. azomining.com [azomining.com]

An In-depth Technical Guide to the FTIR and Raman Spectroscopic Signatures of Strontium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic signatures of strontium sulfate (B86663) (SrSO₄), primarily focusing on Fourier Transform Infrared (FTIR) and Raman spectroscopy. Strontium sulfate, found naturally as the mineral celestine, is of significant interest in various scientific and industrial fields. Its characterization is crucial, and vibrational spectroscopy offers a rapid, non-destructive, and highly specific method for its identification and structural analysis.

Fundamental Vibrational Modes of the Sulfate Ion

The spectroscopic signatures of strontium sulfate are dominated by the vibrational modes of the sulfate (SO₄²⁻) anion. A free sulfate ion possesses a tetrahedral (Td) symmetry.[1][2] This symmetry gives rise to four fundamental modes of vibration, as described by group theory.[3][4] For a non-linear molecule like the sulfate ion, there are 3N-6, or nine, possible vibrational modes.[3]

These modes are:

-

ν₁ (A₁): A non-degenerate, symmetric stretching mode. This mode is Raman active but infrared inactive under ideal Td symmetry.

-

ν₂ (E): A doubly degenerate, symmetric bending mode. This mode is also Raman active and infrared inactive.

-

ν₃ (F₂): A triply degenerate, antisymmetric stretching mode. This mode is both Raman and FTIR active.

-

ν₄ (F₂): A triply degenerate, antisymmetric bending mode, which is also both Raman and FTIR active.

In the solid crystalline structure of strontium sulfate (celestine), the sulfate ion is situated in a lattice, which lowers its ideal symmetry.[3] This reduction in symmetry causes the vibrational modes that are degenerate in the free ion to split into multiple distinct bands. It also leads to the appearance of modes in the FTIR spectrum (like ν₁) that would otherwise be forbidden.[5]

Fundamental vibrational modes of the tetrahedral sulfate ion.

FTIR Spectroscopy of Strontium Sulfate

FTIR spectroscopy is a powerful technique for identifying strontium sulfate by probing its infrared-active vibrational modes. The resulting spectrum serves as a unique "fingerprint." The most prominent features in the FTIR spectrum of strontium sulfate are the strong absorptions from the antisymmetric stretching (ν₃) and bending (ν₄) modes of the sulfate group.[6]

Table 1: Summary of Characteristic FTIR Peaks for Strontium Sulfate (Celestine)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description of Vibration |

| ν₁ | ~992 | Symmetric S-O Stretch |

| ν₃ | ~1070 - 1137 | Antisymmetric S-O Stretch (often split) |

| ν₄ | ~600 - 611 | Antisymmetric O-S-O Bend (often split) |

Note: Peak positions can vary slightly based on sample crystallinity, purity, and instrumental setup.[6][7][8]

The triply degenerate ν₃ mode is typically observed as a very strong and broad band, often split into multiple components, in the 1070-1140 cm⁻¹ region.[6][7] The ν₄ bending mode appears as a sharp, strong peak around 600-611 cm⁻¹.[6] The ν₁ symmetric stretching mode, which is formally forbidden in the infrared for a perfect tetrahedron, often appears as a weak but sharp peak around 992 cm⁻¹ due to the reduced symmetry in the crystal lattice.[6][8]

Raman Spectroscopy of Strontium Sulfate

Raman spectroscopy is complementary to FTIR and provides equally valuable information for the identification of strontium sulfate. In contrast to FTIR, the most intense band in the Raman spectrum of strontium sulfate is typically the ν₁ symmetric stretching mode.[6] This strong, sharp peak is highly characteristic and serves as an excellent diagnostic marker.

Table 2: Summary of Characteristic Raman Peaks for Strontium Sulfate (Celestine)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description of Vibration |

| ν₁ | ~1001 - 1002 | Symmetric S-O Stretch |

| ν₂ | ~622 | Symmetric O-S-O Bend |

| ν₃ | Typically weak | Antisymmetric S-O Stretch |

| ν₄ | Typically weak | Antisymmetric O-S-O Bend |

Note: Peak positions can vary slightly. Data sourced from multiple studies.[6][9][10]

The Raman spectrum is often characterized by a very intense and sharp peak around 1001 cm⁻¹, corresponding to the ν₁ mode.[9] The symmetric bending mode (ν₂) appears at approximately 622 cm⁻¹.[9] The antisymmetric modes (ν₃ and ν₄), which are strong in the FTIR spectrum, are generally much weaker in the Raman spectrum.

Experimental Protocols

Precise and reproducible data acquisition requires standardized experimental protocols. The following sections outline generalized methodologies for the analysis of solid strontium sulfate samples.

Generalized workflow for FTIR and Raman analysis of SrSO₄.

A. FTIR Spectroscopy Protocol (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples.[11]

-

Sample Preparation: A small amount of the strontium sulfate sample (typically 1-2 mg) is ground into a fine, homogenous powder using an agate mortar and pestle. This powder is then thoroughly mixed with approximately 200-300 mg of dry, spectroscopy-grade KBr.[5]

-

Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (several tons) to form a thin, transparent, or translucent disc.

-

Instrumentation: The analysis is performed using an FTIR spectrometer, such as a Thermo Nicolet or Bruker model, often equipped with a deuterated triglycine (B1329560) sulfate (DTGS) detector.[12]

-

Data Acquisition: A background spectrum of a pure KBr pellet or empty sample chamber is collected first. The sample pellet is then placed in the spectrometer's sample holder. Spectra are typically recorded in the mid-infrared range (e.g., 4000 to 400 cm⁻¹) with a resolution of 2 cm⁻¹ or 4 cm⁻¹. Multiple scans (e.g., 32 to 128) are averaged to improve the signal-to-noise ratio.[12]

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

An alternative for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation; the powder is simply pressed against a high-refractive-index crystal (like diamond or germanium).[13]

B. Raman Spectroscopy Protocol

Raman spectroscopy of minerals and inorganic solids is often simpler in terms of sample preparation.[14]

-

Sample Preparation: A small amount of the solid or powdered strontium sulfate is placed directly onto a microscope slide or a suitable sample holder.[15] No dilution or pelletizing is required.

-

Instrumentation: The analysis is conducted using a Raman spectrometer or a Raman microscope. The system includes a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm), collection optics, a filter to remove Rayleigh scattering, and a sensitive detector (e.g., CCD).[15][16]

-

Data Acquisition: The laser is focused on the sample. The power of the laser at the sample should be optimized to maximize the Raman signal while avoiding sample heating or damage.[15] Spectra are collected over a specific wavenumber range (e.g., 100 to 1200 cm⁻¹) with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.[9]

-

Data Analysis: The raw spectrum is processed to remove background fluorescence and cosmic rays, if present. The positions and relative intensities of the Raman bands are then determined and compared to reference data for identification.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 3. minsocam.org [minsocam.org]

- 4. Solved For the sulphate ion, SO^2-_4, a) What is the total | Chegg.com [chegg.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 12. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. physicsopenlab.org [physicsopenlab.org]

- 15. Non-destructive identification of minerals by Raman microscopy | The Infrared and Raman Discussion Group [irdg.org]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

electronic band structure and optical properties of strontium sulfate

An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Strontium Sulfate (B86663) (SrSO₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Strontium sulfate (SrSO₄), a naturally occurring mineral known as celestine, is an inorganic compound with significant scientific and industrial relevance.[1][2][3][4] Its utility in applications ranging from thermoluminescent dosimeters to host materials for phosphors is fundamentally governed by its electronic and optical characteristics.[5][6] This technical guide provides a comprehensive examination of the . We present a consolidation of quantitative data, detailed experimental and computational protocols for its characterization, and visual diagrams illustrating the interplay between its structure and properties. This document serves as a core resource for professionals seeking to understand and leverage the unique characteristics of SrSO₄ in materials science and potentially in biomedical applications where material--cell interactions are critical.

Crystal and Electronic Structure

Crystal Structure

Strontium sulfate crystallizes in an orthorhombic system, which is characterized by a rectangular prism with unequal axes.[1] It belongs to the Pnma (No. 62) space group and is isostructural with barium sulfate (barite).[7][8] The crystal lattice consists of strontium cations (Sr²⁺) and sulfate anions (SO₄²⁻) held together primarily by ionic bonds.[7] Within the sulfate tetrahedron, the sulfur-oxygen bonds exhibit significant covalent character.[7] Each strontium cation is coordinated with twelve oxygen atoms from seven different sulfate groups, forming a complex and stable three-dimensional network.[7]

Electronic Band Structure

As a dielectric material, strontium sulfate is characterized as a wide-band-gap insulator.[9] Its electronic band structure dictates its interaction with electromagnetic radiation. The valence band is predominantly formed from the O 2p orbitals, while the conduction band is composed of Sr and S orbitals.

Theoretical studies, primarily using Density Functional Theory (DFT), have established that SrSO₄ possesses an indirect band gap.[10] This means the maximum energy of the valence band and the minimum energy of the conduction band occur at different points in the Brillouin zone, which has implications for the efficiency of electron-hole recombination. First-principles calculations using the Generalized Gradient Approximation (GGA) and Localized Density Approximation (LDA) predict band gaps of approximately 6.0 eV and 6.4 eV, respectively.[10] These values are known to be underestimated, a common artifact of DFT calculations.[10] By applying a corrective "scissors operator," a more experimentally consistent band gap value of 7.6 eV is obtained.[9][10] This large energy gap explains the material's transparency in the visible spectrum.

A critical feature of SrSO₄'s electronic structure is the presence of intrinsic defects, such as strontium (VSr'') and oxygen (VO••) vacancies.[5][11] These defects introduce discrete energy levels within the wide band gap, which are fundamental to the material's prominent photoluminescent and thermoluminescent properties.[5][10][11]

Quantitative Data Summary

The key physical, crystallographic, electronic, and optical parameters for strontium sulfate are summarized in the tables below for easy reference and comparison.

Table 1: Crystallographic and Physical Properties of Strontium Sulfate (SrSO₄)

| Property | Value | Citations |

| Crystal System | Orthorhombic | [1][7][12][13] |

| Space Group | Pnma (No. 62) | [7][8][12][13] |

| Lattice Parameters | a = 8.359 Å, b = 5.352 Å, c = 6.866 Å | [7] |

| Formula Units (Z) | 4 | [7] |

| Molar Mass | 183.68 g/mol | [2][7][12] |

| Density | 3.96 g/cm³ | [1][2][7][12][14][15] |

| Melting Point | 1606 °C | [1][2][7][12] |

| Mohs Hardness | 3.0 - 3.5 | [8][13][14] |

| Solubility in Water | 0.0135 g/100 mL (at 25 °C) | [1][12] |

| Solubility Product (Ksp) | 3.44 x 10⁻⁷ | [1][12] |

Table 2: Electronic and Optical Properties of Strontium Sulfate (SrSO₄)

| Property | Value | Citations |

| Electronic Band Gap | ~7.6 eV (Indirect, Corrected Theoretical) | [9][10] |

| Refractive Index (n_D) | 1.622 | [1][12][14] |

| Biaxial Refractive Indices | nα = 1.619-1.622, nβ = 1.622-1.624, nγ = 1.630-1.632 | [13] |

| UV Absorption Edge | ~7.6 eV (~163 nm) | [10] |

| Photoluminescence Peaks | ~417 nm (2.97 eV), ~484 nm (2.56 eV) | [10] |

| Afterglow Emission Peak | ~492 nm (2.52 eV) (Cyan color) | [9][11] |

Optical Properties and Phenomena

Refractive Index and Transparency

With a wide band gap of ~7.6 eV, strontium sulfate does not absorb photons in the visible light range (approx. 1.6-3.1 eV), rendering it transparent.[1][10] Its refractive index of approximately 1.622 makes it suitable for certain optical applications.[1][12][14]

Photoluminescence (PL) and Phosphorescence

The most notable optical characteristic of SrSO₄ is its defect-mediated luminescence.[5][11] The intrinsic defects, particularly oxygen vacancies, act as luminescence centers.[5][9][11] When excited by higher-energy radiation (e.g., UV light), electrons are trapped at these defect states within the band gap. The subsequent radiative recombination of these electrons results in the emission of visible light.[9]

Photoluminescence studies on undoped SrSO₄ reveal emission bands in the blue-cyan region of the spectrum, with peaks observed around 417 nm and 484 nm.[10] Furthermore, these stable defect states can lead to a long-lasting, cyan-colored afterglow (phosphorescence) with a peak at approximately 492 nm, which is visible to the naked eye after the excitation source is removed.[9][11]

Thermoluminescence (TL)

Strontium sulfate is a well-studied thermoluminescent material, often doped with rare-earth elements like Europium (Eu), Dysprosium (Dy), or Thulium (Tm).[5][6] In this phenomenon, charge carriers (electrons and holes) are generated by ionizing radiation and become trapped at defect sites. Upon heating, the trapped carriers are released and recombine, emitting light. The intensity of the emitted light is proportional to the initial radiation dose, making SrSO₄-based phosphors useful for dosimetry.[6]

Experimental and Computational Protocols

Synthesis: Aqueous Precipitation Method

A common and straightforward method for synthesizing SrSO₄ powder is via a precipitation reaction in an aqueous solution.[5][11]

-

Reagent Preparation: Prepare equimolar solutions of a soluble strontium salt (e.g., strontium chloride, SrCl₂) and a soluble sulfate salt (e.g., sodium sulfate, Na₂SO₄). A typical concentration is 0.1 M.[7]

-

Precipitation: Add the sodium sulfate solution dropwise to the strontium chloride solution under constant stirring at room temperature. A white precipitate of SrSO₄ will form immediately due to its low solubility.[7] The reaction is: SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2NaCl(aq).[7]

-

Washing: After the reaction is complete, the precipitate is separated from the solution by centrifugation or filtration. It is then washed several times with deionized water to remove residual ions (like Na⁺ and Cl⁻) and subsequently with ethanol (B145695) to facilitate drying.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to obtain a fine white powder.

Characterization Protocols

-

X-ray Diffraction (XRD):

-

Sample Preparation: A thin, uniform layer of the synthesized SrSO₄ powder is mounted on a sample holder.

-

Data Acquisition: The sample is analyzed using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Scans are performed over a 2θ range (e.g., 20° to 80°) with a slow scan rate to obtain high-resolution data.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the orthorhombic crystal phase of SrSO₄.[5]

-

-

Photoluminescence (PL) Spectroscopy:

-

Sample Preparation: The SrSO₄ powder is placed in a solid sample holder.

-

Measurement: The sample is excited using a monochromatic light source, typically a UV laser or a Xenon lamp with a monochromator, at an energy higher than the expected emission bands.

-

Data Collection: The emitted light is collected, passed through a second monochromator, and detected by a photomultiplier tube. The emission spectrum (intensity vs. wavelength) is recorded.[9] Time-resolved measurements can also be performed to determine the lifetime of the excited states.[11]

-

Computational Protocol: Density Functional Theory (DFT)

DFT is the standard theoretical method for investigating the electronic band structure of crystalline solids.[16][17]

-

Structure Definition: The calculation begins with the experimental crystal structure of SrSO₄ (space group Pnma, lattice parameters).

-

Methodology Selection: A DFT code (e.g., VASP, Quantum ESPRESSO, CASTEP) is used.[16] A functional, such as the GGA (e.g., PBE) or LDA, is chosen to approximate the exchange-correlation energy.[10]

-

Calculation Setup: A plane-wave basis set and pseudopotentials are defined. A sufficiently dense k-point mesh is generated for sampling the Brillouin zone.

-

Structural Optimization: The atomic positions and lattice constants are relaxed to minimize the total energy of the system.

-

Band Structure Calculation: The electronic band structure is calculated along a high-symmetry path in the first Brillouin zone (e.g., Γ-X-S-Y-Γ).[18]

-

Post-Processing & Analysis: The calculated band structure is plotted to identify the valence band maximum (VBM) and conduction band minimum (CBM), determining the band gap's magnitude and nature (direct or indirect).[18] The Density of States (DOS) and Projected DOS (PDOS) are also calculated to identify the orbital contributions to the valence and conduction bands.[16] A scissors operator may be applied to the calculated band gap to align it with experimental values for a more accurate prediction of optical properties.[10]

Visualizations: Workflows and Relationships

The following diagrams illustrate the core relationships between the structure and properties of SrSO₄ and a typical workflow for its characterization.

Caption: Logical flow from crystal structure to the resulting optical properties of SrSO₄.

Caption: Typical experimental workflow from synthesis to final characterization of SrSO₄.

Conclusion

Strontium sulfate is a wide, indirect band-gap material whose optical behavior is dominated by intrinsic lattice defects. The comprehensive data and protocols provided in this guide highlight the crucial link between its fundamental crystal structure, the resulting electronic band structure, and its characteristic optical properties, such as defect-mediated photoluminescence. A thorough understanding of these principles is essential for researchers aiming to harness SrSO₄ in the development of advanced optical materials and for professionals exploring its potential as a stable, biocompatible interface in biomedical applications.

References

- 1. irancelestite.com [irancelestite.com]

- 2. Strontium Sulfate Formula, Structure , Properties, Uses [pw.live]

- 3. irancelestite.com [irancelestite.com]

- 4. Strontium sulfate - Wikipedia [en.wikipedia.org]

- 5. Infrared-to-visible conversion in strontium sulphate through a defect-based infrared stimulated visible emission phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THERMOLUMINESCENCE SPECTRA AND DOSE RESPONSES OF SrSO4 PHOSPHORS DOPED WITH RARE EARTHS (Eu, Dy, Tm) AND PHOSPHORUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 13. Crystal: Strontium Sulfate - SrSO4 - SurfaceNet [surfacenet.de]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Strontium sulfate | SrSO4 | CID 3084026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. air.unimi.it [air.unimi.it]

- 18. youtube.com [youtube.com]

Synthesis of High-Purity Strontium Sulfate for Laboratory Applications: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of high-purity strontium sulfate (B86663). This document provides detailed experimental protocols, comparative data, and workflow visualizations to ensure the production of strontium sulfate suitable for analytical and research purposes.

Introduction

Strontium sulfate (SrSO₄) is a compound of significant interest in various scientific and industrial fields, including as a precursor for other strontium compounds, in pyrotechnics, and in ceramics. For laboratory applications, particularly in analytical chemistry and materials science research, the use of high-purity strontium sulfate is crucial to ensure the accuracy and reliability of experimental results. This guide details established precipitation methods for the synthesis of high-purity strontium sulfate on a laboratory scale.

The synthesis of strontium sulfate is primarily achieved through precipitation reactions, which involve the mixing of a solution containing soluble strontium ions with a solution containing sulfate ions. The low solubility of strontium sulfate in aqueous solutions drives the formation of a white precipitate, which can then be isolated, purified, and dried. Common precursors include soluble strontium salts such as strontium chloride (SrCl₂) and strontium nitrate (B79036) (Sr(NO₃)₂) and sulfate sources like sulfuric acid (H₂SO₄) or soluble sulfate salts such as sodium sulfate (Na₂SO₄) and ammonium (B1175870) sulfate ((NH₄)₂SO₄).[1][2]

This guide will focus on two primary, reliable methods for laboratory synthesis:

-

Method A: Reaction of Strontium Chloride with Sulfuric Acid

-

Method B: Reaction of Strontium Nitrate with Sodium Sulfate

Detailed protocols for each method are provided, along with a comparative summary of reaction parameters and expected outcomes.

Synthesis Methodologies

Method A: Precipitation from Strontium Chloride and Sulfuric Acid

This method relies on the direct reaction between strontium chloride and sulfuric acid to produce strontium sulfate and hydrochloric acid.[3] The reaction is straightforward and yields a high-purity product upon proper washing.

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of strontium chloride (SrCl₂) by dissolving the appropriate amount of anhydrous SrCl₂ or SrCl₂·6H₂O in deionized water.

-

Prepare a 0.5 M solution of sulfuric acid (H₂SO₄) by carefully diluting concentrated sulfuric acid in deionized water under constant stirring in a fume hood.

-

-

Precipitation:

-

In a clean beaker, place a defined volume of the 0.5 M strontium chloride solution.

-

While stirring the strontium chloride solution continuously with a magnetic stirrer, slowly add an equimolar amount of the 0.5 M sulfuric acid solution dropwise. A white precipitate of strontium sulfate will form immediately.

-

-

Digestion of the Precipitate:

-

After the addition of sulfuric acid is complete, gently heat the mixture to approximately 80-90°C for at least one hour. This process, known as digestion, promotes the growth of larger crystals, which are easier to filter and wash.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Set up a vacuum filtration apparatus with a Büchner funnel and a pre-weighed piece of filter paper.

-

Carefully pour the mixture into the funnel to collect the strontium sulfate precipitate.

-

Wash the precipitate multiple times with generous amounts of deionized water to remove any residual hydrochloric acid and unreacted precursors.

-

Continue washing until the filtrate is neutral to pH paper.

-

-

Drying:

-

Transfer the filter paper with the purified precipitate to a watch glass.

-

Dry the precipitate in a drying oven at 110-130°C until a constant weight is achieved.[4]

-

-

Characterization:

-

The purity of the final product can be assessed using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase (celestine) and elemental analysis or inductively coupled plasma (ICP) spectroscopy to determine the presence of any impurities.

-

Method B: Precipitation from Strontium Nitrate and Sodium Sulfate

This double displacement reaction involves mixing aqueous solutions of strontium nitrate and sodium sulfate.[5] This method is also highly effective and avoids the generation of a strong acid as a byproduct in the solution.

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of strontium nitrate (Sr(NO₃)₂) by dissolving the appropriate amount of Sr(NO₃)₂ in deionized water.

-

Prepare a 0.5 M solution of sodium sulfate (Na₂SO₄) by dissolving the appropriate amount of anhydrous Na₂SO₄ in deionized water.

-

-

Precipitation:

-

In a beaker, add a specific volume of the 0.5 M strontium nitrate solution.

-

With continuous stirring, slowly add an equimolar volume of the 0.5 M sodium sulfate solution. A white precipitate of strontium sulfate will form.

-

-

Digestion of the Precipitate:

-

Gently heat the mixture to 80-90°C and maintain this temperature for about one hour to facilitate crystal growth.

-

-

Isolation and Purification:

-

After cooling, collect the precipitate via vacuum filtration using a Büchner funnel and pre-weighed filter paper.

-

Wash the collected precipitate thoroughly with deionized water to remove the soluble sodium nitrate byproduct and any excess reactants.

-

Check the filtrate for the absence of nitrate ions using an appropriate qualitative test to ensure complete washing.

-

-

Drying:

-

Dry the purified strontium sulfate in an oven at 110-130°C to a constant weight.[4]

-

-

Characterization:

-

Characterize the final product for phase purity and elemental composition using XRD and ICP or a similar analytical technique.

-

Data Presentation: Comparison of Synthesis Parameters

| Parameter | Method A: SrCl₂ + H₂SO₄ | Method B: Sr(NO₃)₂ + Na₂SO₄ |

| Strontium Precursor | Strontium Chloride (SrCl₂) | Strontium Nitrate (Sr(NO₃)₂) |

| Sulfate Source | Sulfuric Acid (H₂SO₄) | Sodium Sulfate (Na₂SO₄) |

| Byproducts | Hydrochloric Acid (HCl) | Sodium Nitrate (NaNO₃) |

| Precursor Concentration | 0.5 M (typical) | 0.5 M (typical) |

| Reaction Temperature | Room Temperature (Precipitation), 80-90°C (Digestion) | Room Temperature (Precipitation), 80-90°C (Digestion) |

| Drying Temperature | 110-130°C | 110-130°C |

| Theoretical Yield | High | High |

| Purity | High (with thorough washing) | High (with thorough washing) |

Visualizations

Experimental Workflow for Strontium Sulfate Synthesis

Caption: General experimental workflow for the synthesis of strontium sulfate.

Chemical Reaction Pathway for Precipitation

Caption: Ionic reaction for the precipitation of strontium sulfate.

Conclusion

The synthesis of high-purity strontium sulfate in a laboratory setting can be reliably achieved through controlled precipitation reactions. The choice between using strontium chloride with sulfuric acid or strontium nitrate with sodium sulfate will depend on the availability of starting materials and considerations regarding the byproducts generated. Both methods, when followed with careful attention to purification and drying steps, will yield a product of high purity suitable for a wide range of research and development applications. The provided protocols and workflows serve as a comprehensive guide for scientists to produce consistent and high-quality strontium sulfate.

References

natural occurrence and formation of strontium sulfate deposits

An In-depth Technical Guide on the Natural Occurrence and Formation of Strontium Sulfate (B86663) Deposits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfate (SrSO₄), commonly occurring as the mineral celestite, is the primary natural source of strontium. Its formation is a complex geological process influenced by a variety of environmental and physicochemical factors. This technical guide provides a comprehensive overview of the natural occurrence and formation mechanisms of strontium sulfate deposits. It details the geological environments where these deposits are found, the geochemical processes that lead to their precipitation, and the key parameters controlling their formation. Furthermore, this guide summarizes quantitative data from experimental studies on strontium sulfate precipitation and provides detailed experimental protocols for its synthesis, offering valuable insights for researchers in geochemistry, materials science, and drug development.

Natural Occurrence and Geological Environments

Strontium sulfate deposits are found worldwide in various geological settings. The formation of these deposits is primarily linked to sedimentary, hydrothermal, and diagenetic environments.

1.1. Sedimentary Deposits: The most significant commercial sources of celestite are sedimentary deposits.[1] These deposits typically form in evaporite sequences within lakes and lagoons, often in association with minerals such as gypsum, anhydrite, and halite.[1][2][3] The formation process in these environments involves the slow evaporation of ancient seawater or saline lake water, leading to the supersaturation and precipitation of strontium sulfate.[4] This can occur either as a primary precipitate from the water column or, more commonly, through the interaction of strontium-rich brines with pre-existing sulfate minerals like gypsum or anhydrite.[1][5] Notable sedimentary deposits are found in Mexico, Spain, Turkey, and Iran.[5]

1.2. Hydrothermal Systems: Celestite can also form from hydrothermal fluids.[2][4] In these systems, superheated, mineral-rich fluids ascend from the Earth's crust. As these fluids cool and experience a drop in pressure, the solubility of dissolved minerals, including strontium and sulfate, decreases, leading to the precipitation of celestite.[2] Hydrothermal celestite is often found in veins and cavities and can be associated with minerals like barite, fluorite, calcite, and various sulfides.[1][2] Fluid inclusion studies of some celestite deposits show homogenization temperatures ranging from 100°C to over 300°C, indicating a hydrothermal origin.[6]

1.3. Diagenetic Environments: Diagenesis, the sum of physical and chemical changes that occur in sediments after deposition, can also lead to the formation of strontium sulfate deposits.[7] During the diagenesis of carbonate sediments, the transformation of aragonite (which can contain significant amounts of strontium) to the more stable calcite releases strontium into the pore waters.[7] If these strontium-enriched fluids encounter sulfate, celestite can precipitate, often as nodules, concretions, or cements within the host rock.[7] This process is common in marine carbonate sequences.[2][7]

Geochemical Formation Processes

The formation of strontium sulfate deposits is governed by a series of geochemical processes, starting from the source of strontium to its eventual precipitation.

-

Source of Strontium: The primary source of strontium is the weathering and erosion of strontium-rich rocks, particularly limestones and dolomites.[2][8] Volcanic rocks can also be a significant source of strontium.[9]

-

Transport: Strontium is transported as the Sr²⁺ ion in aqueous solutions, typically groundwater or hydrothermal fluids.[2][8]

-

Source of Sulfate: Sulfate ions (SO₄²⁻) can be derived from the dissolution of evaporite minerals (gypsum and anhydrite), volcanic activity, or the oxidation of sulfide (B99878) minerals.[8] In marine environments, seawater is a major source of sulfate.[10]

-

Precipitation: The precipitation of strontium sulfate is triggered by changes in physicochemical conditions that lead to supersaturation of the solution with respect to SrSO₄.[8][11] Key factors influencing precipitation include:

-

Temperature and Pressure: A decrease in temperature and pressure generally reduces the solubility of strontium sulfate in water, promoting precipitation.[2]

-

pH and Redox Conditions: Changes in pH and redox potential can affect the solubility and mobility of strontium and sulfate ions.[2]

-

Ionic Strength: The solubility of strontium sulfate is also influenced by the ionic strength of the solution.[12]

-

Mixing of Incompatible Waters: The mixing of strontium-rich formation water with sulfate-rich seawater is a common mechanism for strontium sulfate scale formation in oil and gas production.[10][13]

-

A simplified representation of the geological formation pathway is illustrated in the diagram below.

Experimental Protocols for Strontium Sulfate Synthesis

The synthesis of strontium sulfate under controlled laboratory conditions is crucial for understanding its precipitation kinetics and for various industrial applications. Below are detailed methodologies for key experiments cited in the literature.

3.1. Precipitation from Aqueous Solution

This protocol describes a common method for precipitating strontium sulfate by mixing solutions of a soluble strontium salt and a soluble sulfate salt.

Objective: To synthesize strontium sulfate precipitate and study the effects of reactant concentrations.

Materials:

-

Strontium chloride (SrCl₂) or Strontium nitrate (B79036) (Sr(NO₃)₂)

-

Sodium sulfate (Na₂SO₄) or Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Beakers, graduated cylinders, magnetic stirrer, filter paper, funnel, drying oven

Procedure:

-

Solution Preparation:

-

Prepare a solution of a soluble strontium salt (e.g., 0.5 M SrCl₂) by dissolving the required mass of the salt in a known volume of deionized water.

-

Prepare a solution of a soluble sulfate salt (e.g., 0.5 M Na₂SO₄) in a separate beaker.

-

-

Precipitation Reaction:

-

Place a known volume of the strontium salt solution into a beaker with a magnetic stir bar and begin stirring.

-

Slowly add a stoichiometric equivalent or a desired excess of the sulfate salt solution to the beaker.

-

A white precipitate of strontium sulfate will form immediately.

-

-

Aging and Digestion:

-

Isolation and Washing:

-

Allow the precipitate to cool to room temperature and then further cool in an ice bath to maximize precipitation.[14]

-

Set up a vacuum filtration apparatus with a pre-weighed piece of filter paper.[14]

-

Wet the filter paper with deionized water and turn on the vacuum.

-

Pour the strontium sulfate slurry into the funnel, using a stirring rod to guide the flow.[14]

-

Wash the precipitate in the funnel with several portions of deionized water to remove any soluble impurities.[14]

-

-

Drying and Weighing:

-

Draw air through the funnel for several minutes to partially dry the precipitate.[14]

-

Carefully transfer the filter paper with the precipitate to a watch glass.[14]

-

Dry the precipitate in a drying oven at a specified temperature (e.g., 110-130°C) until a constant weight is achieved.[14]

-

Allow the dried precipitate to cool in a desiccator before weighing.

-

The following diagram illustrates a typical experimental workflow for strontium sulfate precipitation.

Quantitative Data on Strontium Sulfate Properties and Formation

The following tables summarize key quantitative data related to the properties and formation of strontium sulfate.

Table 1: Solubility of Strontium Sulfate

| Property | Value | Conditions | Reference |

| Solubility in Water | 0.0135 g/100 mL | 25 °C | [15] |

| Solubility in Water | 0.014 g/100 mL | 30 °C | [15] |

| Solubility Product (Ksp) | 3.0 x 10⁻⁷ to 8.0 x 10⁻⁷ | 25 °C | [11] |

| Solubility | Very slightly soluble in water | General | [16] |

| Solubility | Slowly soluble in hot concentrated acids or alkali carbonate solutions | General | [16][17] |

Table 2: Physicochemical Parameters from Precipitation Studies

| Parameter | Range / Value | System / Conditions | Reference |

| Temperature | 303 to 398 K (30 to 125 °C) | Spontaneous precipitation kinetics study | [12] |

| Pressure | Saturation to 13.8 MPa | Spontaneous precipitation kinetics study | [12] |

| Initial Ionic Strength | 0.02 to 4.5 molal | Spontaneous precipitation kinetics study | [12] |

| Apparent Activation Energy | 59 kJ/mol | For precipitation | [12] |

| SrSO₄ Concentration | 3.5 to 15 mM | Nucleation study in 100 mM NaCl | [18][19] |

| Homogenization Temperature | 100 °C to 340 °C (mostly 200-220 °C) | Fluid inclusions in celestite from Sivas Basin, Turkey | [6] |

| Salinity (NaCl equiv.) | 11 to 23 wt.% | Fluid inclusions in celestite from Sivas Basin, Turkey | [6] |

Conclusion

The formation of strontium sulfate deposits is a multifaceted process occurring in diverse geological settings, primarily sedimentary, hydrothermal, and diagenetic environments. The precipitation of celestite is controlled by the interplay of strontium and sulfate ion concentrations, temperature, pressure, pH, and the overall geochemistry of the aqueous medium. Understanding these formation mechanisms is not only crucial for geological exploration but also provides a basis for controlling strontium sulfate scaling in industrial processes and for the synthesis of strontium-based materials. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of strontium sulfate.

References

- 1. resources.nsw.gov.au [resources.nsw.gov.au]

- 2. irancelestite.com [irancelestite.com]

- 3. Mineral Resource of the Month: Strontium [earthmagazine.org]

- 4. Celestite: The Sky-Blue Mineral of Ancient Seas - FossilEra.com [fossilera.com]

- 5. kanibourse.com [kanibourse.com]

- 6. researchgate.net [researchgate.net]

- 7. cslmiami.info [cslmiami.info]

- 8. geologyscience.com [geologyscience.com]

- 9. jtethys.journals.pnu.ac.ir [jtethys.journals.pnu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. irancelestite.com [irancelestite.com]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 13. scialert.net [scialert.net]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. Strontium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 16. Celestine (Celestite) - National Gem Lab [nationalgemlab.in]

- 17. mindat.org [mindat.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Strontium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfate (B86663) (SrSO₄), a naturally occurring inorganic compound found as the mineral celestine, holds significant interest across various scientific and industrial fields.[1][2][3] Its unique physicochemical properties make it a subject of study in materials science, geochemistry, and increasingly, in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the core chemical and physical properties of strontium sulfate, detailed experimental methodologies for their characterization, and insights into its relevance in drug development. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical Properties

Strontium sulfate is an odorless, white crystalline powder.[4][5] It is a stable, non-flammable, and non-corrosive compound.[5] While generally considered chemically inert, it can undergo decomposition at very high temperatures and can be chemically transformed into other strontium compounds for various applications.

Solubility

Strontium sulfate is known for its poor solubility in water.[6] This low solubility is a critical factor in many of its applications and natural occurrences, such as the formation of scale in oil wells.[6] Its solubility is influenced by temperature, pressure, and the presence of other ions in the solution.[6] It exhibits increased solubility in dilute acids and alkali chloride solutions.[6]

Table 1: Solubility of Strontium Sulfate in Various Solvents

| Solvent | Solubility | Temperature (°C) | Pressure | Reference |

| Water | 0.0135 g / 100 mL | 25 | Atmospheric | [6] |

| Water | 322 - 701 mg/L | 68 - 113 | 806 - 2377 psig | [6] |

| Dilute Hydrochloric Acid | More soluble than in water | Ambient | Atmospheric | [6] |